molecular formula C24H20ClN3O2 B5815902 N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide

N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide

Cat. No. B5815902
M. Wt: 417.9 g/mol
InChI Key: XYNRGODCWYLYDB-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide, also known as BPPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPPB is a benzamide derivative that belongs to the class of pyrazole compounds. It has been found to exhibit potent antitumor activity and has been studied for its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide is not yet fully understood. However, it has been suggested that N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide may act by inhibiting the Akt/mTOR pathway, which is involved in cell growth and survival. N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide has also been found to inhibit the expression of various proteins that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide has also been found to inhibit the expression of various proteins that are involved in cancer cell proliferation and survival. In addition, N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide has been found to inhibit angiogenesis, which is the process of forming new blood vessels that is necessary for tumor growth.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide has also been found to exhibit potent antitumor activity in various cancer cell lines, which makes it a promising candidate for cancer therapy. However, there are also some limitations to using N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide in lab experiments. N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide may have off-target effects that could affect the interpretation of lab results.

Future Directions

There are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide. One direction is to further investigate the mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide. Understanding the molecular pathways through which N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide exerts its antitumor activity could lead to the development of more effective cancer therapies. Another direction is to test the safety and efficacy of N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide in clinical trials. If N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide is found to be safe and effective in humans, it could become a valuable tool in cancer treatment. Finally, future research could also focus on developing more potent derivatives of N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide that could have even greater antitumor activity.

Synthesis Methods

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide involves a multi-step process that has been described in detail in scientific literature. The first step involves the preparation of 4-chlorobenzylamine, which is then reacted with 1H-pyrazole-3-carboxylic acid to form 1-benzyl-1H-pyrazol-3-yl)-4-chlorobenzylamine. This intermediate compound is then reacted with 4-chlorobenzyl chloride to form N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide has been extensively studied for its potential use in cancer treatment. It has been found to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.

properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c25-21-9-11-22(12-10-21)30-17-19-7-4-8-20(15-19)24(29)26-23-13-14-28(27-23)16-18-5-2-1-3-6-18/h1-15H,16-17H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNRGODCWYLYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC=CC(=C3)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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